AM-3102
Übersicht
Beschreibung
AM3102 is an oleoylethanolamide analog and an endogenous high-affinity peroxisome proliferator-activated receptor-alpha agonist. This compound is known for its resistance to enzymatic hydrolysis and its ability to activate peroxisome proliferator-activated receptor-alpha with high potency in vitro. It has been shown to persistently reduce feeding when administered in vivo, either parenterally or orally .
Wissenschaftliche Forschungsanwendungen
AM3102 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es verwendet, um die Eigenschaften und das Verhalten von Oleoylethanolamid-Analoga zu untersuchen. In Biologie und Medizin wird AM3102 auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich seiner Fähigkeit, die Nahrungsaufnahme zu reduzieren, und seiner Rolle als PPAR-α-Agonist. Dies macht es zu einem Kandidaten für Studien zu Stoffwechselstörungen, Fettleibigkeit und Appetitregulierung .
Wirkmechanismus
AM3102 übt seine Wirkungen aus, indem es den PPAR-α aktiviert, einen nuklearen Rezeptor, der an der Regulation des Lipidstoffwechsels und der Energiehomöostase beteiligt ist. Durch die Bindung an diesen Rezeptor moduliert AM3102 die Expression von Genen, die am Fettsäureabbau, Lipidtransport und Energieverbrauch beteiligt sind. Diese Aktivierung führt zu einer Reduktion des Fressverhaltens und potenziellen therapeutischen Wirkungen bei Stoffwechselstörungen .
Wirkmechanismus
Target of Action
AM-3102, also known as “9-Octadecenamide, N-((1R)-2-hydroxy-1-methylethyl)-, (9Z)-” or “Methyl oleoylethanolamide”, is an endogenous high-affinity PPAR-alpha agonist . PPAR-alpha, or Peroxisome proliferator-activated receptor alpha, is a nuclear receptor protein that regulates the expression of genes involved in lipid metabolism, inflammation, and more .
Mode of Action
This compound interacts with its primary target, PPAR-alpha, by binding to it and activating it . This activation leads to changes in the expression of genes regulated by PPAR-alpha, influencing various biological processes .
Biochemical Pathways
The activation of PPAR-alpha by this compound affects several biochemical pathways. These include pathways involved in lipid metabolism and inflammation . The specific downstream effects of these pathway alterations depend on the cellular context and the specific genes that are regulated by PPAR-alpha .
Pharmacokinetics
This compound is resistant to enzymatic hydrolysis . This resistance likely contributes to its bioavailability, allowing it to persist in the body and exert its effects over a longer period . .
Result of Action
The activation of PPAR-alpha by this compound leads to changes in gene expression that can have various molecular and cellular effects. For example, it has been reported that this compound persistently reduces feeding when administered in vivo either parenterally or orally . This suggests that it may influence processes related to appetite and energy balance .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as the presence of other molecules that can bind to PPAR-alpha, the specific cellular context in which this compound is acting, and the individual’s overall physiological state can all potentially influence the action of this compound . .
Biochemische Analyse
Biochemical Properties
AM-3102 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. As a high-affinity PPAR-α agonist, this compound activates PPAR-α with high potency in vitro. This activation leads to the modulation of gene expression involved in lipid metabolism, energy homeostasis, and inflammation . This compound resists enzymatic hydrolysis, which enhances its stability and prolongs its biological effects .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By activating PPAR-α, this compound promotes lipid utilization, reduces food intake, and enhances lipolysis in adipocytes . Additionally, this compound has been shown to inhibit the proliferation of ovarian cancer cells, suggesting potential anti-cancer properties . The compound also affects the expression of genes involved in fatty acid oxidation and energy expenditure .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to PPAR-α, leading to the activation of this nuclear receptor. This activation results in the transcription of target genes that regulate lipid metabolism, inflammation, and energy homeostasis . This compound also demonstrates weak affinity for central and peripheral cannabinoid receptors (CB1 and CB2), although its primary action is through PPAR-α activation . The compound’s resistance to enzymatic hydrolysis further enhances its potency and duration of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and resistance to enzymatic degradation contribute to its prolonged biological activity . Long-term studies have shown that this compound persistently reduces food intake and promotes lipid metabolism when administered either parenterally or orally . These effects are consistent over extended periods, indicating the compound’s potential for sustained therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces food intake and promotes lipid utilization without significant adverse effects . Higher doses may lead to toxic or adverse effects, including potential disruptions in metabolic processes and energy homeostasis . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism and energy homeostasis. By activating PPAR-α, this compound enhances the transcription of genes involved in fatty acid oxidation, lipid transport, and energy expenditure . The compound’s resistance to enzymatic hydrolysis ensures its stability and prolonged activity within these metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s high affinity for PPAR-α facilitates its localization to target tissues involved in lipid metabolism, such as adipose tissue and liver . This compound’s resistance to enzymatic hydrolysis also contributes to its accumulation and prolonged activity in these tissues .
Subcellular Localization
This compound’s subcellular localization is primarily within the nucleus, where it interacts with PPAR-α to modulate gene expression . The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its effective activation of PPAR-α and subsequent regulation of lipid metabolism and energy homeostasis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of AM3102 involves the modification of oleoylethanolamide to enhance its stability and potency.
Industrial Production Methods: it is likely that the production involves standard organic synthesis techniques, including the use of protective groups, selective functionalization, and purification processes to ensure high purity and yield .
Analyse Chemischer Reaktionen
Arten von Reaktionen: AM3102 unterliegt hauptsächlich Reaktionen, die seine Wechselwirkung mit biologischen Zielmolekülen beinhalten, anstatt traditionellen chemischen Reaktionen wie Oxidation, Reduktion oder Substitution. Seine Stabilität gegen enzymatische Hydrolyse ist ein Schlüsselfaktor, der darauf hinweist, dass es nicht leicht Hydrolysereaktionen eingeht .
Häufige Reagenzien und Bedingungen: Die häufigen Reagenzien und Bedingungen, die bei der Synthese und Untersuchung von AM3102 verwendet werden, umfassen organische Lösungsmittel, Katalysatoren und Bedingungen, die die Bildung stabiler Analoga von Oleoylethanolamid begünstigen. Spezielle Details zu diesen Reagenzien und Bedingungen sind nicht umfassend dokumentiert .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die bei Reaktionen mit AM3102 gebildet werden, sind typischerweise seine Metaboliten, die auf ihre biologische Aktivität und Stabilität untersucht werden. Diese Metaboliten sind resistent gegen enzymatischen Abbau und erhalten die Wirksamkeit der Verbindung bei der Aktivierung des PPAR-α .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Zu den Verbindungen, die AM3102 ähneln, gehören andere Oleoylethanolamid-Analoga und PPAR-α-Agonisten. Diese Verbindungen weisen strukturelle Ähnlichkeiten und biologische Aktivitäten auf, können sich jedoch in ihrer Stabilität, Potenz und Resistenz gegen enzymatische Hydrolyse unterscheiden .
Einzigartigkeit: AM3102 ist einzigartig aufgrund seiner hohen Potenz bei der Aktivierung des PPAR-α und seiner Resistenz gegen enzymatische Hydrolyse. Dies macht es zu einer wertvollen Verbindung für die Forschung in der Stoffwechselregulation und für therapeutische Anwendungen .
Eigenschaften
IUPAC Name |
(Z)-N-[(2R)-1-hydroxypropan-2-yl]octadec-9-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-20(2)19-23/h10-11,20,23H,3-9,12-19H2,1-2H3,(H,22,24)/b11-10-/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVYNYWIRWMRHH-JPMGXVIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@H](C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016487 | |
Record name | AM-3102 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213182-22-0 | |
Record name | AM-3102 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213182220 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AM-3102 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AM-3102 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NC1RMG3CPX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.